4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile
CAS No.: 1443980-84-4
Cat. No.: VC2964068
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443980-84-4 |
|---|---|
| Molecular Formula | C9H11F3N2O |
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 4-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C9H11F3N2O/c1-8(6-13)2-4-14(5-3-8)7(15)9(10,11)12/h2-5H2,1H3 |
| Standard InChI Key | CKQSHCVYYSOXDP-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C(=O)C(F)(F)F)C#N |
| Canonical SMILES | CC1(CCN(CC1)C(=O)C(F)(F)F)C#N |
Introduction
Chemical Structure and Properties
4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile is characterized by a piperidine ring substituted with three key functional groups: a methyl group, a trifluoroacetyl group, and a nitrile (cyano) group. The compound has a molecular formula of C9H11F3N2O and a molecular weight of 220.19 g/mol. The presence of these functional groups confers specific chemical properties that make this compound valuable in both synthesis and material science.
Basic Identifiers
The compound is registered with CAS number 1443980-84-4 and can be identified using various chemical notations. The structural representations provide important insights into the molecular arrangement and potential reactivity patterns.
| Identifier Type | Value |
|---|---|
| CAS Number | 1443980-84-4 |
| Molecular Formula | C9H11F3N2O |
| Molecular Weight | 220.19 g/mol |
| SMILES | CC1(CCN(CC1)C(=O)C(F)(F)F)C#N |
| InChI | InChI=1S/C9H11F3N2O/c1-8(6-13)2-4-14(5-3-8)7(15)9(10,11)12/h2-5H2,1H3 |
| InChIKey | CKQSHCVYYSOXDP-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile
Structural Features
The compound's structure consists of a six-membered piperidine ring with nitrogen at position 1, which is substituted with a trifluoroacetyl group. The piperidine ring also features a methyl group and a nitrile group at position 4, creating a quaternary carbon center. The trifluoroacetyl group (C(=O)CF3) attached to the piperidine nitrogen contributes to the compound's unique chemical behavior and reactivity .
Synthesis Methods
The synthesis of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile can be achieved through various reaction strategies that highlight the versatility of organic synthesis approaches.
Multicomponent Reaction Approaches
A notable method for synthesizing this compound involves the Ugi four-component reaction, which is a powerful approach for rapidly assembling structurally diverse piperidine derivatives. This reaction combines isocyanides, amines, carboxylic acids, and aldehydes in a single step, allowing for the efficient construction of complex molecular architectures.
Chemical Reactivity and Applications
The unique structural features of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile contribute to its diverse chemical reactivity and potential applications in various fields.
Anodic Methoxylation
4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile participates in anodic methoxylation processes, yielding mixtures of trans- and cis-2-methoxy derivatives. These isomeric derivatives can be separated using techniques such as gas chromatography or reversed-phase chromatography, demonstrating the compound's utility in generating structurally diverse chemical entities.
Predicted Physical Properties
Based on the compound's structure, several physical properties can be predicted, including collision cross-section data for various adducts. These predictions are valuable for analytical applications such as mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.08963 | 151.4 |
| [M+Na]+ | 243.07157 | 158.8 |
| [M+NH4]+ | 238.11617 | 154.2 |
| [M+K]+ | 259.04551 | 149.7 |
| [M-H]- | 219.07507 | 140.1 |
| [M+Na-2H]- | 241.05702 | 152.1 |
| [M]+ | 220.08180 | 148.3 |
| [M]- | 220.08290 | 148.3 |
Table 2: Predicted collision cross-section data for 4-methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile
Research Applications and Future Perspectives
The unique structural features and reactivity patterns of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carbonitrile suggest several potential research applications.
Pharmaceutical Relevance
Piperidine derivatives with trifluoromethyl groups have shown significance in medicinal chemistry and drug discovery efforts. The presence of the trifluoroacetyl group can enhance metabolic stability and lipophilicity of molecules, while the nitrile group offers potential for further functionalization or as a bioisostere for various functional groups.
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